N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,5-dimethoxybenzamide
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Overview
Description
N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,5-dimethoxybenzamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,5-dimethoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the cyclohexylcarbonyl group, followed by its attachment to the amino group on the phenyl ring. The methoxy groups are then introduced through specific reaction conditions, such as methylation reactions using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,5-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide
- 3-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide
- 3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide
Uniqueness
N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,5-dimethoxybenzamide stands out due to its specific substitution pattern on the benzamide ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C23H28N2O5 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[3-(cyclohexanecarbonylamino)-4-methoxyphenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H28N2O5/c1-28-18-11-16(12-19(14-18)29-2)23(27)24-17-9-10-21(30-3)20(13-17)25-22(26)15-7-5-4-6-8-15/h9-15H,4-8H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
UPXDWRBNUBNDSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
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